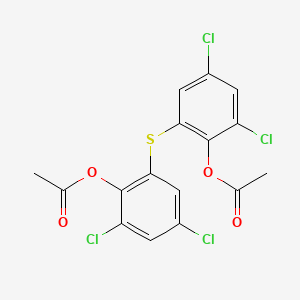![molecular formula C20H20ClNO5 B12464335 2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B12464335.png)
2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE is an organic compound with a complex structure that includes both methoxy and chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-chlorophenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-2-oxoethyl 4-[(3-chlorophenyl)carbamoyl]butanoate
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H20ClNO5 |
|---|---|
Peso molecular |
389.8 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(3-chloroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C20H20ClNO5/c1-26-17-8-2-5-14(11-17)18(23)13-27-20(25)10-4-9-19(24)22-16-7-3-6-15(21)12-16/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,22,24) |
Clave InChI |
RJDSQTHXKHHYJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


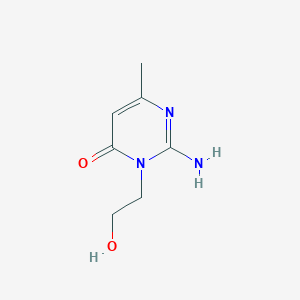
![2-[(2,2-diphenylacetyl)amino]benzoic Acid](/img/structure/B12464258.png)
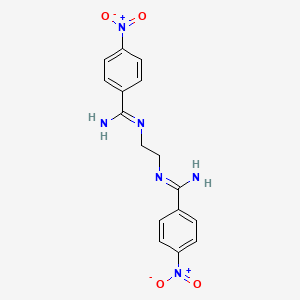
![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)
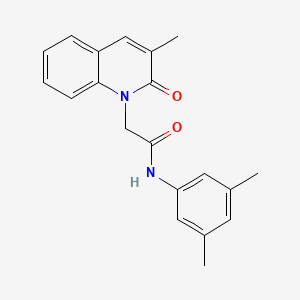
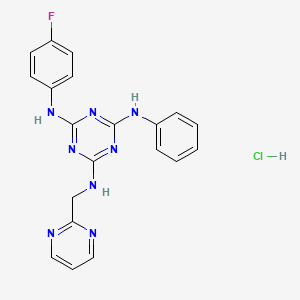
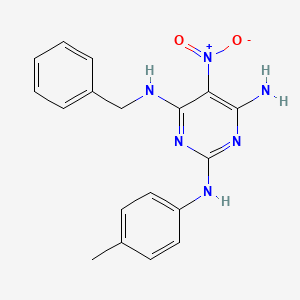
![2-{4-[(3,4-dimethylphenoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12464318.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)
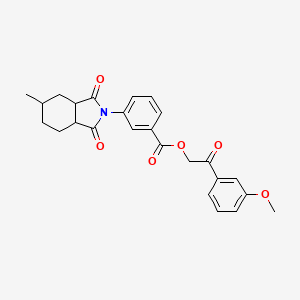

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464340.png)
